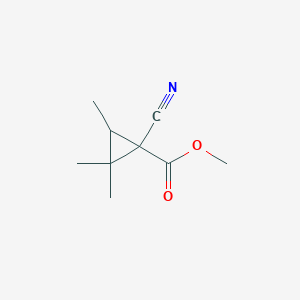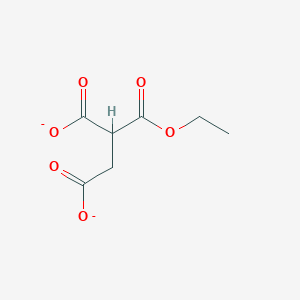
2-(Ethoxycarbonyl)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-(Ethoxycarbonyl)butanedioate can be synthesized through the esterification of succinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Succinic acid+2EthanolH2SO4Diethyl 2-(ethoxycarbonyl)succinate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where succinic acid and ethanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the desired ester from the by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
2-(Ethoxycarbonyl)butanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to succinic acid and ethanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form diethyl succinate using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxycarbonyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Succinic acid and ethanol.
Reduction: Diethyl succinate.
Substitution: Various substituted succinates depending on the nucleophile used.
科学的研究の応用
2-(Ethoxycarbonyl)butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and functional groups.
作用機序
The mechanism of action of 2-(Ethoxycarbonyl)butanedioate depends on the specific reaction it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of succinic acid and ethanol. In reduction reactions, the ester groups are reduced to alcohols by the transfer of hydride ions from the reducing agent.
類似化合物との比較
Similar Compounds
Diethyl succinate: Similar structure but lacks the ethoxycarbonyl group.
Dimethyl succinate: Similar ester but with methyl groups instead of ethyl groups.
Diethyl malonate: Similar ester structure but with a different central carbon skeleton.
Uniqueness
2-(Ethoxycarbonyl)butanedioate is unique due to the presence of both ethoxycarbonyl and ester groups, which provide distinct reactivity and potential for various applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
特性
IUPAC Name |
2-ethoxycarbonylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c1-2-13-7(12)4(6(10)11)3-5(8)9/h4H,2-3H2,1H3,(H,8,9)(H,10,11)/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNROCGUORFKEK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)[O-])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30821124 |
Source


|
| Record name | 2-(Ethoxycarbonyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30821124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61063-78-3 |
Source


|
| Record name | 2-(Ethoxycarbonyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30821124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
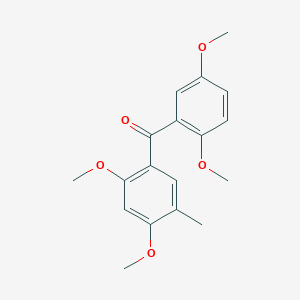
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

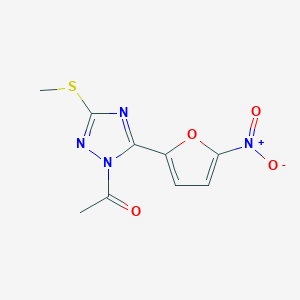
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)
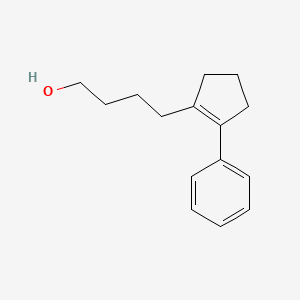
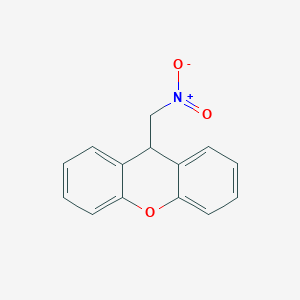
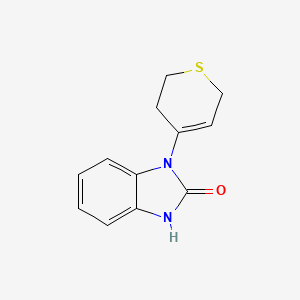
![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)

![4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid](/img/structure/B14589477.png)

